N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a benzodioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from commercially available precursorsThe benzodioxine moiety can be introduced through a cyclization reaction involving a catechol derivative and an appropriate dihalide .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring and the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Material Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The benzodioxine moiety may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound shares the pyrazole ring and has similar reactivity but lacks the benzodioxine moiety.
4-(1-Methyl-1H-pyrazol-4-yl)phenyl derivatives: These compounds have similar structural features and are used in similar applications.
Uniqueness
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to the combination of the pyrazole ring, phenyl group, and benzodioxine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C21H21N3O3/c1-24-13-17(12-23-24)16-8-6-15(7-9-16)10-11-22-21(25)20-14-26-18-4-2-3-5-19(18)27-20/h2-9,12-13,20H,10-11,14H2,1H3,(H,22,25) |
InChI Key |
NGJOGMWNHDYOES-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
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